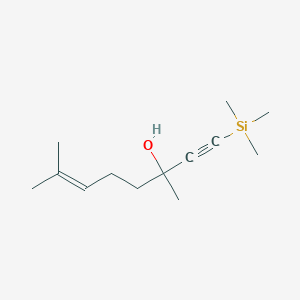
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is an organic compound with the molecular formula C10H16OSi. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale ethynylation reactions using specialized reactors that can handle the highly reactive nature of acetylene and the stringent conditions required for the reaction. The product is then purified through distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-6-octen-1-yn-3-ol:
Linalool: A naturally occurring terpene alcohol with a similar backbone but without the alkyne functionality.
Citronellol: Another terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-1-(trimethylsilyl)oct-6-EN-1-YN-3-OL is unique due to the presence of both an alkyne and an alkene group, as well as the trimethylsilyl protective group. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical reactions and stability during various synthetic processes.
Propiedades
Número CAS |
78813-35-1 |
|---|---|
Fórmula molecular |
C13H24OSi |
Peso molecular |
224.41 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-trimethylsilyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C13H24OSi/c1-12(2)8-7-9-13(3,14)10-11-15(4,5)6/h8,14H,7,9H2,1-6H3 |
Clave InChI |
KCBRLSJXCOJNBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C#C[Si](C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


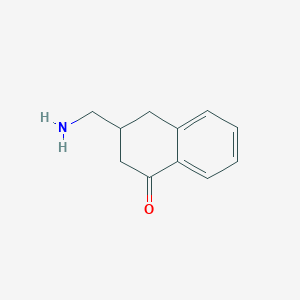
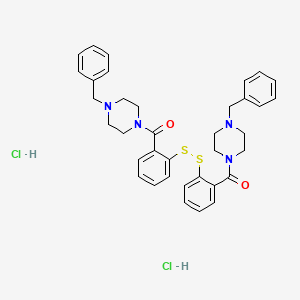

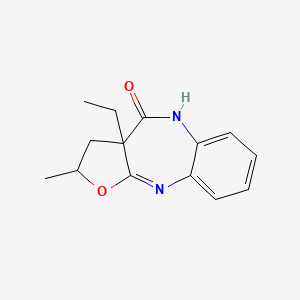
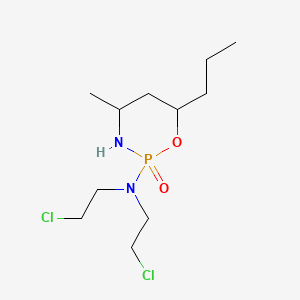


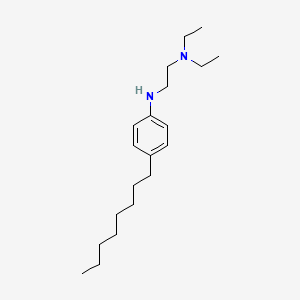

![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
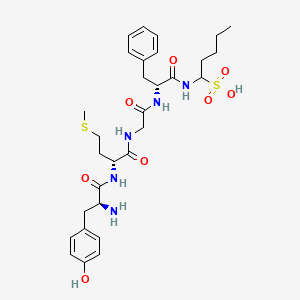
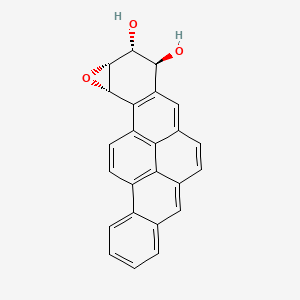

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
